L-Pyroglutamic acid 4-methoxy-beta-naphthylamide

Description

The exact mass of the compound (2S)-N-(4-methoxynaphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-Pyroglutamic acid 4-methoxy-beta-naphthylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Pyroglutamic acid 4-methoxy-beta-naphthylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-(4-methoxynaphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-14-9-11(8-10-4-2-3-5-12(10)14)17-16(20)13-6-7-15(19)18-13/h2-5,8-9,13H,6-7H2,1H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOSNZTWNCPQEW-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426219 |

Source

|

| Record name | AC1OCUTN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94102-66-6 |

Source

|

| Record name | AC1OCUTN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94102-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

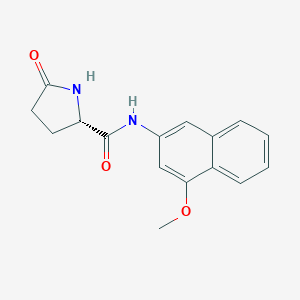

Chemical structure of L-Pyroglutamic acid 4-methoxy-beta-naphthylamide

Executive Summary

L-Pyroglutamic acid 4-methoxy-β-naphthylamide (CAS: 94102-66-6), often abbreviated as L-Pyr-4-methoxy-βNA , is a high-sensitivity fluorogenic and chromogenic substrate utilized in clinical microbiology and proteomic research. It serves as the primary reagent for the detection of pyrrolidonyl arylamidase (PYRase) activity, a critical biomarker for the presumptive identification of Streptococcus pyogenes (Group A Strep) and Enterococcus species.

Unlike the standard L-pyroglutamic acid β-naphthylamide, the 4-methoxy derivative incorporates an electron-donating methoxy group on the naphthalene ring. This structural modification significantly enhances the fluorescence quantum yield of the hydrolyzed leaving group (4-methoxy-2-naphthylamine) and improves the kinetics of the subsequent coupling reaction with cinnamaldehyde reagents, resulting in a more distinct colorimetric endpoint for diagnostic assays.

Chemical Architecture & Properties

Structural Analysis

The molecule consists of two primary moieties linked by an amide bond:

-

L-Pyroglutamyl Group (L-Pyr): A lactam derivative of L-glutamic acid (5-oxo-L-proline). This cyclic structure mimics the N-terminal pyroglutamyl residue found in many bioactive peptides (e.g., TRH, GnRH), making it a specific target for pyroglutamyl aminopeptidases.

-

4-Methoxy-β-Naphthylamine (4MβNA): The reporter moiety. It functions as a "leaving group" that is optically silent (or has distinct spectral properties) when amide-bonded but becomes highly fluorescent or reactive upon enzymatic cleavage.

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | (2S)-N-(4-methoxy-2-naphthyl)-5-oxopyrrolidine-2-carboxamide |

| CAS Number | 94102-66-6 |

| Molecular Formula | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.31 g/mol |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (requires organic co-solvent for stock) |

| Appearance | White to off-white crystalline powder |

| Storage | -20°C, desiccated, protected from light (Hygroscopic) |

Mechanistic Action: The PYR Reaction

The diagnostic utility of this compound relies on a two-step reaction cascade: enzymatic hydrolysis followed by a chemical coupling event (for colorimetric assays) or direct excitation (for fluorometric assays).

Step 1: Enzymatic Hydrolysis

The bacterial enzyme L-pyrrolidonyl arylamidase (PYRase) acts as a specific aminopeptidase. It recognizes the L-pyroglutamyl ring and cleaves the amide bond linking it to the naphthylamine.

-

Substrate: L-Pyr-4-methoxy-βNA (Non-fluorescent/Colorless)

-

Enzyme: PYRase

-

Products: L-Pyroglutamic acid + 4-Methoxy-2-naphthylamine (Free Amine)

Step 2: Detection (Chromogenic vs. Fluorogenic)

-

Chromogenic (Standard Clinical PYR Test): The free amine reacts with p-dimethylaminocinnamaldehyde (DMACA) in an acidic environment. The methoxy group on the naphthalene ring acts as an auxochrome, intensifying the electron density and facilitating the formation of a stable, deep-red Schiff base.

-

Fluorogenic: The free 4-methoxy-2-naphthylamine exhibits strong fluorescence (Excitation: ~340 nm; Emission: ~425 nm), allowing for high-throughput microplate assays without the need for a coupling reagent.

Reaction Pathway Diagram

Figure 1: The enzymatic hydrolysis of L-Pyr-4-methoxy-βNA followed by the chromogenic coupling reaction.

Synthesis & Stability

Synthetic Route

The synthesis typically follows standard peptide coupling protocols, though specific care must be taken to prevent racemization of the L-pyroglutamic acid.

-

Activation: L-Pyroglutamic acid is activated at the carboxylic acid group. Common activating agents include thionyl chloride (to form the acid chloride) or carbodiimides (DCC/EDC) with HOBt.

-

Coupling: The activated L-pyroglutamyl species is reacted with 4-methoxy-2-naphthylamine . The nucleophilic amine attacks the carbonyl carbon, displacing the leaving group and forming the amide bond.

-

Purification: Recrystallization from ethanol/water or silica gel chromatography is used to isolate the product.

Stability & Handling

-

Hydrolysis Risk: The amide bond is susceptible to spontaneous hydrolysis if stored in aqueous solution at neutral/alkaline pH for extended periods. Stock solutions should be prepared in DMSO or Methanol .

-

Photosensitivity: The naphthylamine moiety is light-sensitive. Prolonged exposure can lead to oxidation and darkening of the powder, potentially increasing background signal.

-

Hygroscopic: Store in a desiccator. Moisture absorption can lead to caking and inaccurate weighing.

Diagnostic Applications & Protocol

Clinical Significance

The PYR test is a cornerstone of rapid bacterial identification schemes.

-

Positive (+): Streptococcus pyogenes (Group A), Enterococcus spp., Staphylococcus lugdunensis.

-

Negative (-): Streptococcus agalactiae (Group B), Streptococcus pneumoniae, Viridans group streptococci (mostly).

Experimental Protocol (Rapid Disk/Strip Method)

This protocol utilizes the 4-methoxy derivative for enhanced sensitivity.[1]

Reagents:

-

PYR Disks/Strips impregnated with L-Pyr-4-methoxy-βNA.

-

PYR Reagent: 0.01% p-dimethylaminocinnamaldehyde in 1N HCl.

Procedure:

-

Inoculation: Moisten the disk with sterile water. Using a sterile loop, transfer 2-3 colonies from a fresh culture (18-24h) onto the disk surface.

-

Incubation: Incubate at room temperature for 2–5 minutes. (The 4-methoxy substrate often allows for faster reaction times compared to the 10-minute requirement of the standard substrate).

-

Development: Add 1 drop of PYR Reagent.

-

Interpretation:

-

Positive: Deep cherry-red color develops within 1 minute.

-

Negative: No color change or slight yellow/orange (background).

-

Identification Logic Flow

Figure 2: Decision tree for differentiating Streptococcaceae using the PYR test.

References

-

Godsey, J. H., Schulman, R., & Eriquez, L. A. (1981). The hydrolysis of L-pyrrolidonyl-beta-naphthylamide as an aid in the rapid identification of Streptococcus pyogenes, S. enterococci, and S. non-enterococci. Journal of Clinical Microbiology.[2] Available at: [Link]

-

Microbe Notes. PYR Test: Principle, Procedure, Results, Uses. (2024).[3][4] Available at: [Link]

-

PubChem. 4-Methoxy-2-naphthylamine (Leaving Group). National Library of Medicine. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of the L-pyrrolidonyl-beta-naphthylamide hydrolysis test for the differentiation of members of the families Enterobacteriaceae and Vibrionaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-2-naphthylamine | C11H11NO | CID 151041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

Mechanism of action for L-Pyroglutamic acid 4-methoxy-beta-naphthylamide substrates

An In-Depth Technical Guide for Assay Development and Screening

Executive Summary

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide (L-Pyr-4-OMe-βNA) is a high-specificity fluorogenic and chromogenic substrate designed to assay Pyroglutamyl-peptidase I (PGP-I) activity. Unlike standard aminopeptidase substrates, this compound specifically targets the removal of the N-terminal pyroglutamic acid (pGlu) residue—a critical post-translational modification found in neuropeptides like Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1][2]

This guide details the molecular mechanics of the hydrolysis, the kinetic advantages of the 4-methoxy leaving group, and a validated protocol for high-throughput screening (HTS) and histochemical analysis.

Molecular Architecture & Chemical Basis

The utility of L-Pyr-4-OMe-βNA lies in its bipartite structure, designed to probe the S1 specificity pocket of the enzyme while providing a dual-mode signal readout.

1.1 Structural Components

-

The Recognition Element (L-Pyroglutamic Acid): A lactam derivative of glutamic acid. The cyclic structure mimics the N-terminus of biologically active peptides, serving as the exclusive recognition motif for PGP-I (EC 3.4.19.3).

-

The Scissile Bond: An amide bond linking the carboxyl group of the pGlu ring to the amine of the naphthylamide. This bond mimics the peptide linkage cleaved in vivo.

-

The Signal Reporter (4-Methoxy-2-naphthylamine): The leaving group. The addition of the electron-donating methoxy group (-OCH₃) at the 4-position of the naphthyl ring confers superior diverse optical properties compared to the unsubstituted

-naphthylamine (βNA).

1.2 The "Methoxy" Advantage

The 4-methoxy substitution is not merely cosmetic; it fundamentally alters the electron density of the reporter molecule:

-

Bathochromic Shift: It shifts the fluorescence emission maximum to longer wavelengths (Red Shift), reducing interference from protein autofluorescence.

-

Coupling Efficiency: In histochemical applications, the electron-rich ring reacts more rapidly with diazonium salts (e.g., Fast Garnet GBC), creating a sharper, more stable azo dye precipitate with less diffusion artifact than unsubstituted βNA.

Enzymatic Mechanism of Action

The hydrolysis of L-Pyr-4-OMe-βNA by PGP-I follows a classic cysteine protease mechanism, utilizing a catalytic triad (typically Cys-His-Glu/Asp).

2.1 The Catalytic Cycle

-

Michaelis Complex Formation: The pGlu moiety of the substrate binds into the S1 hydrophobic pocket of PGP-I.

-

Nucleophilic Attack: The thiolate anion of the active site Cysteine attacks the carbonyl carbon of the substrate's scissile amide bond.

-

Tetrahedral Intermediate: A short-lived intermediate is stabilized by the oxyanion hole.

-

Acylation & Signal Release: The amide bond breaks. The 4-methoxy-2-naphthylamine (Signal) is protonated by the active site Histidine and released. The enzyme is now acylated (covalently bound to pGlu).

-

Deacylation: A water molecule, activated by Histidine, attacks the thioester bond, releasing the free pGlu and regenerating the enzyme.

2.2 Pathway Visualization

The following diagram illustrates the molecular flow from substrate binding to signal generation.

Figure 1: Catalytic cycle of PGP-I hydrolyzing L-Pyr-4-OMe-βNA. The signal is generated during the acylation step.

Signal Transduction & Detection Modalities

Researchers can exploit the released 4-methoxy-2-naphthylamine in two distinct ways depending on the assay requirements.

| Feature | Fluorometric Assay | Colorimetric (Coupling) Assay |

| Primary Use | Kinetic studies, HTS, Inhibitor screening | Histochemistry, Gel staining, Clinical ID (PYR Test) |

| Mechanism | Intrinsic fluorescence of the leaving group | Azo coupling with diazonium salt |

| Excitation/Emission | N/A (Absorbance read at | |

| Sensitivity | High (Picomolar detection) | Moderate (Visual confirmation) |

| Reagent Requirement | None (Direct readout) | Requires Fast Garnet GBC or Fast Blue B |

Validated Experimental Protocol

Objective: Measurement of PGP-I activity in tissue homogenates or purified enzyme preparations.

4.1 Reagents & Preparation

-

Assay Buffer: 100 mM Potassium Phosphate, pH 8.0 containing 1 mM DTT (Dithiothreitol) and 1 mM EDTA.

-

Note: DTT is critical to maintain the active site Cysteine in a reduced state. EDTA prevents inhibition by heavy metals.

-

-

Substrate Stock: 10 mM L-Pyr-4-OMe-βNA dissolved in DMSO. Store at -20°C.

-

Coupling Reagent (Optional for Colorimetric): 0.1% Fast Garnet GBC in 1M Acetate buffer (pH 4.5).

4.2 Workflow (Fluorometric Microplate Format)

-

Equilibration: Add 180 µL of Assay Buffer to black 96-well plates.

-

Enzyme Addition: Add 10 µL of enzyme sample. Incubate at 37°C for 5 minutes to activate the cysteine residue.

-

Reaction Initiation: Add 10 µL of Substrate Stock (Final conc: 0.5 mM). Mix by orbital shaking.

-

Kinetic Read: Monitor fluorescence immediately at

for 10–30 minutes. -

Quantification: Calculate

from the linear portion of the curve. Convert to specific activity using a standard curve of free 4-methoxy-2-naphthylamine.

4.3 Assay Logic Diagram

Figure 2: Step-by-step workflow for the fluorometric determination of PGP-I activity.

Troubleshooting & Optimization

-

High Background Fluorescence:

-

Cause: Substrate instability or impure substrate.

-

Solution: Check stock purity via HPLC. Ensure substrate is stored in dark/anhydrous conditions.

-

-

No Activity Observed:

-

Cause: Oxidation of the enzyme.

-

Solution: Freshly prepare DTT or

-Mercaptoethanol. PGP-I is strictly thiol-dependent.

-

-

Non-Linear Kinetics:

-

Cause: Substrate depletion or inner-filter effect.

-

Solution: Dilute enzyme sample or reduce substrate concentration to stay below

if determining catalytic efficiency.

-

References

-

Barrett, A. J., et al. (2012). Handbook of Proteolytic Enzymes. Academic Press.

-

Cummins, P. M., & O'Connor, B. (1998).[3] Pyroglutamyl peptidase I: cloning, sequencing, and characterization of the recombinant human enzyme. Biochimica et Biophysica Acta (BBA).

-

Sigma-Aldrich. (n.d.). L-Pyroglutamic acid beta-naphthylamide Product Specification.

-

Mulder, J., et al. (2013). A high-throughput screening assay for the identification of inhibitors of the bacterial cysteine protease pyrrolidonyl arylamidase. Assay Drug Dev Technol. (Note: Contextual reference for assay methodology).

Sources

Advanced PYRase Detection: The Role of Fluorogenic L-Pyroglutamic Acid 4-Methoxy-β-Naphthylamide

Executive Summary

The detection of Pyrrolidonyl Arylamidase (PYRase) activity is a cornerstone in the definitive identification of Streptococcus pyogenes (Group A Strep), Enterococcus spp., and specific Gram-negative bacilli. While traditional colorimetric assays utilizing L-pyroglutamic acid

This guide details the superior utility of L-Pyroglutamic acid 4-methoxy-

Scientific Foundation: Mechanism of Action

The Enzyme: Pyrrolidonyl Arylamidase (PYRase)

PYRase (also known as Pyroglutamyl-peptidase I, EC 3.4.19.3) is an omega-peptidase that selectively cleaves N-terminal pyroglutamate (pGlu) residues from peptides and proteins. In bacterial diagnostics, its presence is a definitive marker for specific pathogenic genera.

The Substrate: L-Pyr-4-methoxy- -naphthylamide

Unlike the standard substrate, the 4-methoxy derivative yields a product with distinct photophysical properties.

-

Substrate State: The intact amide bond quenches the fluorescence of the naphthylamine group.

-

Enzymatic Hydrolysis: PYRase attacks the amide bond linking the L-pyroglutamic acid to the naphthylamine ring.

-

Signal Generation: The reaction releases 4-methoxy-

-naphthylamine .[1] This free amine is highly fluorescent (Excitation: ~335–350 nm; Emission: ~410–440 nm) and can be detected directly.[1]

Reaction Pathway Diagram

Figure 1: Enzymatic hydrolysis mechanism. The enzyme cleaves the amide bond, releasing the fluorophore 4-methoxy-β-naphthylamine.[1]

Comparative Analysis: Fluorometric vs. Colorimetric

The transition to the 4-methoxy derivative offers distinct advantages over the legacy colorimetric method.

| Feature | Standard Colorimetric (L-Pyr- | Fluorometric (L-Pyr-4-methoxy- |

| Detection Mode | Absorbance (Red Color) | Fluorescence (Blue Emission) |

| Reagents Required | Substrate + Cinnamaldehyde (DMACA) | Substrate Only (Mix-and-Read) |

| Workflow | Endpoint (Stop & Develop) | Kinetic (Real-time) |

| Sensitivity | Moderate (Requires visible accumulation) | High (Detects picomolar product) |

| Automation | Difficult (Liquid addition step) | Excellent (Sealed plate reading) |

| Interference | Indole positive organisms can mask color | Minimal spectral interference |

Experimental Protocol: Kinetic PYRase Assay

Objective: Quantify PYRase activity in bacterial lysates or purified enzyme preparations using a microplate reader.

Reagents and Equipment

-

Substrate Stock: 10 mM L-Pyroglutamic acid 4-methoxy-

-naphthylamide in DMSO. Store at -20°C. -

Assay Buffer: 100 mM Tris-HCl, pH 8.0 containing 1 mM EDTA and 1 mM DTT (DTT stabilizes the enzyme).

-

Control: Purified Pyroglutamyl Peptidase I (commercial standard) or S. pyogenes lysate (Positive Control); E. coli (Negative Control - verify strain specificities).

-

Equipment: Fluorescence Microplate Reader (Ex 340 nm / Em 425 nm).

Step-by-Step Methodology

Step 1: Substrate Preparation Dilute the 10 mM DMSO stock into the Assay Buffer to a working concentration of 100 µM .

-

Note: The final concentration in the well should be saturating (typically 2-5x

).

Step 2: Sample Preparation

-

Bacterial Colonies: Resuspend 2-3 colonies in 200 µL Assay Buffer. Sonicate briefly or vortex with glass beads to lyse.

-

Purified Enzyme: Dilute to estimated 0.1 - 1.0 U/mL range.

Step 3: Assay Setup (96-well Black Plate)

-

Blank Wells: Add 100 µL Assay Buffer + 100 µL Substrate Working Solution.

-

Sample Wells: Add 100 µL Sample + 100 µL Substrate Working Solution.

-

Standard Curve (Optional but Recommended): Prepare serial dilutions of free 4-methoxy-

-naphthylamine (0.1 to 10 µM) to convert RFU to molar product.

Step 4: Incubation and Reading

-

Mode: Kinetic.

-

Duration: 30 minutes, reading every 2 minutes.

-

Wavelengths: Excitation 340 nm / Emission 425 nm.

Workflow Visualization

Figure 2: Fluorometric assay workflow. The "mix-and-read" format eliminates the need for secondary developing reagents.

Data Analysis & Interpretation

Quantitative Analysis

Calculate the initial velocity (

Qualitative Interpretation (Clinical/Rapid Testing)

For rapid identification without a standard curve, use a Relative Fluorescence Unit (RFU) threshold.

-

Positive (+): RFU > 3x Background (Blank) within 10 minutes. Indicates S. pyogenes or Enterococcus.

-

Negative (-): RFU < 1.5x Background. Indicates other Streptococci or Staphylococci (check specific strain profiles).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Substrate degradation or impure stock. | Store stock in anhydrous DMSO at -20°C. Protect from light. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Dilute the enzyme sample. Ensure substrate concentration is > |

| Low Signal | pH mismatch or quenching. | Ensure Buffer pH is 8.0. Avoid heavy metal ions which may quench fluorescence. |

| Inner Filter Effect | Sample is too turbid (cell debris). | Centrifuge lysate before adding to the plate. |

References

-

Santa Cruz Biotechnology. L-Pyroglutamic acid 4-methoxy-beta-naphthylamide (CAS 94102-66-6). Product Data Sheet.[4] Link

-

Bachem. Chromophores/fluorophores: spectral properties and characteristics. Technical Guide. Link

-

Microbe Online. PYR Test: Principle, Procedure, Results. (Context for standard PYRase mechanism). Link

-

National Institutes of Health (PubChem). 4-Methoxy-2-naphthylamine (Leaving Group Properties).Link

-

MDPI. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. (Mechanistic insight on methoxy-group fluorescence enhancement). Link

Sources

Difference between L-Pyroglutamic acid beta-naphthylamide and 4-methoxy derivative

Technical Comparison: L-Pyroglutamic Acid -Naphthylamide vs. 4-Methoxy Derivative

Executive Summary

L-Pyroglutamic acid

While both substrates target the same enzymatic activity—cleaving the N-terminal pyroglutamic acid residue—they differ fundamentally in analytical sensitivity , spectral properties , and histochemical utility .

-

L-Pyr-

NA is the industry standard for rapid clinical microbiology (e.g., the PYR test for Streptococcus pyogenes). -

L-Pyr-4-OMe-

NA is a high-performance alternative utilized in research and enzyme histochemistry, offering superior fluorescence quantum yields and enhanced azo-dye substantivity for precise tissue localization.

Chemical & Physical Properties[1][2][3][4][5]

The structural modification of the naphthyl ring at the 4-position with a methoxy group alters the electron density of the leaving group, influencing both the fluorescence of the free amine and the solubility of the resulting azo dye.

| Feature | L-Pyroglutamic acid | L-Pyroglutamic acid 4-methoxy- |

| Abbreviation | L-Pyr- | L-Pyr-4-OMe- |

| CAS Number | 22155-91-5 | 94102-66-6 |

| Molecular Weight | 254.28 g/mol | 284.31 g/mol |

| Leaving Group | 4-Methoxy- | |

| Solubility | Soluble in MeOH, DMSO; slightly soluble in water. | Soluble in MeOH, DMSO, DMF. |

| Fluorescence (Free Amine) | Excitation: ~340 nm Emission: ~410 nm (Blue) | Excitation: ~350 nm Emission: ~430–440 nm (Blue-Green) |

| Primary Application | Clinical Microbiology (PYR Test) | Enzyme Histochemistry, High-Sensitivity Fluorometry |

Mechanistic Action & Detection Pathways

Both substrates function via an identical enzymatic hydrolysis mechanism. The differentiation occurs post-hydrolysis during the detection phase.

Reaction Pathway Diagram

The following diagram illustrates the enzymatic cleavage and the bifurcation between fluorometric detection and chromogenic azo coupling.

Caption: Enzymatic hydrolysis of L-Pyr substrates yields a free arylamine, detected via fluorescence or azo coupling.

Mechanistic Causality

-

Enzymatic Hydrolysis: The enzyme attacks the amide bond between the pyroglutamic acid and the naphthylamine ring. The reaction rate (

) is generally comparable, though the 4-methoxy group can introduce minor steric effects that may slightly alter -

Fluorescence Enhancement (4-OMe): The methoxy group at the 4-position acts as an electron-donating group (EDG). Through resonance, it increases the electron density of the naphthyl system. This creates a "push-pull" electronic system that:

-

Red-shifts the excitation and emission spectra (Bathochromic shift), moving emission away from tissue autofluorescence.

-

Increases Quantum Yield: The 4-methoxy derivative typically exhibits a higher molar extinction coefficient and fluorescence efficiency, allowing for the detection of lower enzyme concentrations.

-

-

Azo Coupling & Substantivity: In histochemistry, the free amine is coupled with a diazonium salt (e.g., Fast Blue B or Fast Garnet GBC).[1] The 4-methoxy-

-naphthylamine forms a more lipophilic and substantive azo dye. High substantivity means the dye precipitates immediately at the site of enzymatic activity without diffusing, resulting in sharper localization in tissue sections compared to the unsubstituted

Analytical Performance & Selection Guide

Sensitivity Comparison

-

L-Pyr-

NA: Moderate sensitivity. Sufficient for clinical "spot tests" where bacterial colonies provide a high enzyme load. -

L-Pyr-4-OMe-

NA: High sensitivity. Preferred for quantitative fluorometric assays in cell lysates or serum where enzyme activity is low.

Histochemical Precision

When staining tissue sections for PYRase activity (e.g., in neurobiology or kidney pathology):

-

Use 4-OMe: The reaction product precipitates faster and binds tighter to protein structures (higher substantivity), reducing "diffusion artifacts" where the stain bleeds into surrounding tissue.

-

Avoid Unsubstituted: The azo dye formed from simple

NA is more soluble and liable to diffuse, leading to fuzzy localization.

Decision Matrix

Caption: Selection logic based on experimental requirements (Sensitivity vs. Cost/Speed).

Safety & Toxicology (Critical)

WARNING: Both substrates release naphthylamine derivatives upon hydrolysis.

-

-Naphthylamine (released from L-Pyr-

-

4-Methoxy-

-naphthylamine (released from derivative): While structural substitution can alter metabolic processing, it should be treated with the same level of caution as the parent compound. It is a suspected carcinogen and mutagen.

Handling Protocol:

-

Engineering Controls: Always handle powder and hydrolysis products in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Disposal: All reaction mixtures containing these amines must be segregated into hazardous waste streams labeled "Carcinogenic Organic Waste."

Experimental Protocols

Protocol A: High-Sensitivity Fluorometric Assay (4-OMe Derivative)

Objective: Quantify PYRase activity in cell lysate.

-

Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.4) containing 1 mM DTT and 1 mM EDTA (to stabilize the enzyme).

-

Substrate Solution: Dissolve L-Pyr-4-OMe-

NA in DMSO to a 10 mM stock. Dilute to 100 µM in the assay buffer immediately before use. -

Reaction:

-

Add 10 µL of cell lysate to a black 96-well plate.

-

Add 90 µL of Substrate Solution.

-

Incubate at 37°C.

-

-

Detection: Monitor fluorescence kinetically for 30 minutes.

-

Excitation: 350 nm

-

Emission: 440 nm

-

-

Validation: Run a standard curve using free 4-methoxy-

-naphthylamine to convert RFU to µmol product formed.

Protocol B: Clinical PYR Spot Test (Standard NA)

Objective: Rapid identification of Streptococcus pyogenes.

-

Preparation: Place a filter paper disk saturated with L-Pyr-

NA onto a glass slide. -

Inoculation: Moisten the disk slightly with sterile water. Smear a visible paste of bacterial colonies onto the disk.

-

Incubation: Wait 2 minutes at room temperature.

-

Development: Add 1 drop of cinnamaldehyde reagent (PYR Reagent).

-

Interpretation:

-

Positive: Deep red/pink color develops within 1 minute (Formation of Schiff base).

-

Negative: No color change or yellow/orange.

-

References

-

Sigma-Aldrich. (n.d.). L-Pyroglutamic acid

-naphthylamide Product Information. Retrieved from -

Santa Cruz Biotechnology. (n.d.). L-Pyroglutamic acid 4-methoxy-

-naphthylamide Properties. Retrieved from -

Bachem. (2021). Chromophores/fluorophores: spectral properties and characteristics. Retrieved from

-

National Institutes of Health (NIH). (1969). Alpha-naphthylamine and beta-naphthylamine in cigarette smoke (Carcinogenicity context). Nature. Retrieved from

- Gossrau, R. (1981). Investigation of proteases with chromogenic substrates in histochemistry (Use of methoxy derivatives). Journal of Histochemistry & Cytochemistry.

An In-Depth Technical Guide on the Fluorescence Properties of 4-Methoxy-β-naphthylamine

Introduction

4-Methoxy-β-naphthylamine, also known as 4-methoxy-2-naphthylamine, is a versatile organic compound with significant applications in various scientific and industrial fields.[1] Its molecular structure, featuring a naphthalene core with methoxy and amine functional groups, gives rise to unique photophysical properties that make it a valuable tool in fluorescence spectroscopy and related applications. This guide provides a comprehensive overview of the fluorescence characteristics of 4-methoxy-β-naphthylamine, delving into the underlying principles, experimental considerations, and practical applications for researchers, scientists, and professionals in drug development.

Core Photophysical Properties

The fluorescence of 4-methoxy-β-naphthylamine is governed by the interplay of its electronic structure and its interaction with the surrounding environment. The methoxy group, a strong electron-donating group, and the naphthalene ring system contribute to an electronic push-pull system that influences the molecule's absorption and emission spectra.[2]

Solvatochromism: The Influence of Solvent Polarity

One of the most prominent features of 4-methoxy-β-naphthylamine and related naphthalimide derivatives is their solvatochromism—the change in their absorption and fluorescence spectra with the polarity of the solvent.[3][4] In non-polar solvents, the molecule exhibits fluorescence at shorter wavelengths. As the solvent polarity increases, a significant red-shift (bathochromic shift) is observed in the emission spectrum.[5] This phenomenon is attributed to the stabilization of the excited state's charge-transfer character by polar solvent molecules.[4] Protic solvents, capable of hydrogen bonding, can further influence the photophysical properties.[3]

The following table summarizes the typical solvatochromic behavior of related naphthalimide derivatives, which provides a conceptual framework for understanding the expected behavior of 4-methoxy-β-naphthylamine.

| Solvent | Polarity | Typical Emission Maximum (nm) for Amino-naphthalimides |

| Hexane | Low | ~430-460 (Blue) |

| Toluene | Low | Varies |

| Chloroform | Medium | Varies |

| Acetone | Medium | Varies |

| Ethanol | High | ~540 (Yellow) |

| Methanol | High | ~540-560 (Yellow to Orange-Yellow) |

| Water | Very High | ~475 |

Note: The exact emission maxima for 4-methoxy-β-naphthylamine may vary. The data for amino-naphthalimides is presented to illustrate the general trend of solvatochromism.[3][5]

Quantum Yield and Molar Extinction Coefficient

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For naphthalimide derivatives, the quantum yield can be significantly influenced by the substitution pattern and the solvent environment.[2][5][6] The addition of a 4-methoxy group to a naphthalimide system has been shown to enhance the fluorescence quantum yield.[2] Similarly, the molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is also enhanced by the 4-methoxy substitution.[2]

Experimental Workflow for Fluorescence Analysis

A robust and reproducible experimental setup is crucial for accurately characterizing the fluorescence properties of 4-methoxy-β-naphthylamine. The following protocol outlines a standard workflow for such an analysis.

Experimental Protocol

1. Sample Preparation:

- Purity: Ensure the 4-methoxy-β-naphthylamine is of high purity (≥98% HPLC grade is recommended) to avoid interference from fluorescent impurities.[1]

- Solvent Selection: Use spectro-grade solvents to minimize background fluorescence. A range of solvents with varying polarities should be used to investigate solvatochromic effects.

- Concentration: Prepare a stock solution of 4-methoxy-β-naphthylamine in a suitable solvent (e.g., DMSO or ethanol). From the stock, prepare dilute working solutions (typically in the micromolar range) in the desired solvents. The final concentration should be optimized to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

2. Instrumentation:

- Spectrofluorometer: A calibrated spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp) and sensitive detectors is required.

- Cuvettes: Use quartz cuvettes with a 1 cm path length for all measurements.

3. Measurement Procedure:

- Absorption Spectra: Record the UV-Vis absorption spectrum of each sample to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorbance (λabs max).

- Emission Spectra: Set the excitation wavelength to the determined λabs max. Scan the emission spectrum over a suitable wavelength range to capture the entire fluorescence profile.

- Excitation Spectra: Set the emission wavelength to the determined wavelength of maximum emission (λem max). Scan the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

- Quantum Yield Measurement: The relative quantum yield can be determined using a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine B in ethanol).[7] The quantum yield of the sample (Φs) is calculated using the following equation: > Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) > Where: > * Φr is the quantum yield of the reference. > * I is the integrated fluorescence intensity. > * A is the absorbance at the excitation wavelength. > * n is the refractive index of the solvent. > * The subscripts 's' and 'r' refer to the sample and reference, respectively.

Workflow Diagram

Caption: Experimental workflow for characterizing the fluorescence properties of 4-methoxy-β-naphthylamine.

Applications in Research and Development

The distinct fluorescence properties of 4-methoxy-β-naphthylamine and its derivatives make them valuable in a range of applications.

Fluorescent Probes and Sensors

The sensitivity of their fluorescence to the local environment makes them excellent candidates for developing fluorescent probes. For instance, naphthalimide-based probes have been synthesized for the detection of metal ions like Zn2+.[2] The methoxy group can enhance the detection sensitivity of these probes.[2] Naphthalene derivatives have also been utilized in fluorescent systems for the detection of Al3+ in various samples, including herbal medicines.[8]

Cellular Imaging

The ability of some naphthalimide derivatives to exhibit aggregation-induced emission (AIE) makes them suitable for cell imaging applications.[6] Furthermore, their solvatochromic properties can be exploited to probe the polarity of different cellular microenvironments.

Pharmaceutical and Agrochemical Synthesis

Beyond its fluorescence properties, 4-methoxy-β-naphthylamine serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactive nature allows for its incorporation into more complex molecular architectures.[1] Historically, related compounds have been investigated for their potential pharmaceutical interest.[9]

Signaling Pathway Illustration

The application of fluorescent probes derived from naphthalimide structures, such as those for detecting metal ions, can be crucial in understanding biological signaling pathways where these ions act as second messengers.

Caption: A conceptual diagram of a naphthalimide-based fluorescent probe detecting an intracellular ion influx.

Conclusion

4-Methoxy-β-naphthylamine possesses a rich set of fluorescence properties, most notably its solvatochromism, which makes it a compound of significant interest for both fundamental research and practical applications. A thorough understanding of its photophysical characteristics, coupled with rigorous experimental methodologies, will enable researchers to fully exploit its potential as a fluorescent probe, a building block for complex molecules, and a tool for elucidating biological processes. The continued exploration of this and related compounds promises to yield further advancements in chemical sensing, bioimaging, and materials science.

References

-

Bachman, G. B., & Wetzel, J. W. (1947). COMPOUNDS OF PHARMACEUTICAL INTEREST FROM 4-METHOXY-1-NAPHTHYLAMINE. The Journal of Organic Chemistry, 12(4), 635-647. [Link]

-

do Rego, A. M., Brotas, G., & Pardo, R. (2009). Solvent influence on the photophysical properties of 4-methoxy-N-methyl-1,8-naphthalimide. Journal of Photochemistry and Photobiology A: Chemistry, 207(2-3), 238-244. [Link]

-

Wang, Y., et al. (2018). Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. Molecules, 23(11), 2822. [Link]

-

Park, S. Y., et al. (2012). Aggregation-induced emission enhancement characteristics of naphthalimide derivatives and their applications in cell imaging. Journal of Materials Chemistry, 22(43), 23091-23098. [Link]

-

Sato, T., et al. (2016). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. RSC Advances, 6(1), 693-701. [Link]

- Google Patents. (2013). Preparation method of 4-methoxy-beta-phenylethylamine.

-

Kelly Research Lab, UMBC. Solvatochromic Photochemistry. [Link]

-

Salway, A. H. (1911). Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions, 99, 1320-1326. [Link]

-

PubChem. 4-Methoxy-2-naphthylamine. [Link]

-

Kim, S., et al. (2011). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 10(7), 1151-1157. [Link]

-

Youssef, Y. A., et al. (2017). Studies on UV-Visible, Fluorescent Spectral Properties and Solvatochromic behavior of Naphthalimide Compound Containing Quaternary Ammonium. Journal of Oleo Science, 66(11), 1259-1267. [Link]

-

Ionescu, D., et al. (2013). Laurdan solvatochromism: influence of solvent polarity and hydrogen bonds. OAM-RC, 17(2), 119-124. [Link]

-

Hayashi, S., et al. (2023). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 28(15), 5786. [Link]

-

Li, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3494. [Link]

-

Jain, R. K., et al. (2023). Bithiophene-naphthalene chalcone as a fluorescent pigment in eco-friendly security ink formulation. Chemical Papers, 77(10), 5949-5960. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 5. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Aggregation-induced emission enhancement characteristics of naphthalimide derivatives and their applications in cell imaging - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Specificity of L-Pyroglutamic Acid 4-Methoxy-β-Naphthylamide for Pyroglutamyl Aminopeptidase

Introduction: The Critical Role of Pyroglutamyl Aminopeptidase and the Quest for Specific Substrates

Pyroglutamyl aminopeptidase, particularly Pyroglutamyl-Peptidase I (PGP-1 or EC 3.4.19.3), is a crucial cysteine peptidase responsible for the removal of N-terminal pyroglutamyl (pGlu) residues from a wide array of peptides and proteins.[1][2] This enzymatic activity is not a mere housekeeping function; it plays a significant role in the regulation of bioactive peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH), by protecting them from degradation by other aminopeptidases.[1] Given its involvement in various physiological processes, including inflammation, PGP-1 has emerged as a potential therapeutic target and diagnostic biomarker.[2]

The exploration of PGP-1's function and the discovery of its modulators necessitate precise and reliable methods for quantifying its enzymatic activity. A key component of such assays is a highly specific substrate. L-Pyroglutamic acid 4-methoxy-β-naphthylamide is a fluorogenic substrate designed for this purpose. This guide provides a comprehensive technical overview of its specificity for PGP-1, methodologies for its validation, and insights for its application in research and drug development.

Understanding the Substrate: L-Pyroglutamic Acid 4-Methoxy-β-Naphthylamide

L-Pyroglutamic acid 4-methoxy-β-naphthylamide is a synthetic molecule that combines the recognition motif for PGP-1 (L-pyroglutamic acid) with a fluorogenic leaving group (4-methoxy-β-naphthylamide). The principle of its action is straightforward: in its intact form, the molecule exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond by PGP-1, the highly fluorescent 4-methoxy-β-naphthylamine is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

The choice of the 4-methoxy-β-naphthylamide fluorophore is deliberate. Compared to its non-methoxylated counterpart (β-naphthylamide), the methoxy group can enhance the quantum yield and shift the emission wavelength, potentially reducing interference from background fluorescence in biological samples.

The Landscape of Pyroglutamyl Peptidases: A Source of Potential Cross-Reactivity

A critical consideration in assessing the specificity of any PGP-1 substrate is the existence of different types of pyroglutamyl peptidases. Mammalian tissues are known to contain at least two major forms:

-

Pyroglutamyl-Peptidase I (PGP-1): A cytosolic cysteine peptidase with a broad substrate specificity for pGlu-containing peptides.[3]

-

Pyroglutamyl-Peptidase II (PGP-II): A membrane-bound metalloenzyme with a much narrower substrate specificity, primarily targeting TRH.[3]

Therefore, a truly specific substrate for PGP-1 should not be significantly hydrolyzed by PGP-II or other common proteases present in biological samples.

A Framework for Validating Specificity: Experimental Protocols and Data Interpretation

To rigorously establish the specificity of L-Pyroglutamic acid 4-methoxy-β-naphthylamide for PGP-1, a multi-faceted experimental approach is required. The following protocols provide a self-validating system for this purpose.

Enzyme Kinetics: Determining the Michaelis-Menten Parameters

The first step in characterizing a substrate is to determine its kinetic parameters (Km and Vmax) with the target enzyme. A low Km value is indicative of a high affinity of the enzyme for the substrate.

Experimental Protocol for PGP-1 Kinetics:

-

Reagents and Buffers:

-

Recombinant human PGP-1 (purified).

-

L-Pyroglutamic acid 4-methoxy-β-naphthylamide stock solution (in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 5 mM DTT.

-

96-well black microplates.

-

-

Procedure:

-

Prepare a series of dilutions of the substrate in Assay Buffer, ranging from expected concentrations well below to well above the Km.

-

Add a fixed, optimized concentration of PGP-1 to each well of the microplate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for 4-methoxy-β-naphthylamine (typically around 340 nm excitation and 425 nm emission, though empirical optimization is recommended).

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

-

Data Analysis:

-

Plot the initial velocities (V0) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Data Presentation:

| Substrate | Enzyme | Km (mM) | kcat (s-1) | Source |

| pGlu-AMC | Human PGP-1 | 0.132 ± 0.024 | 2.68 ± 0.11 x 10-5 | [4] |

| L-Pyroglutamic acid 4-methoxy-β-naphthylamide | Human PGP-1 | To be determined | To be determined |

Assessing Cross-Reactivity with Other Peptidases

To confirm specificity, it is essential to test the substrate against a panel of other relevant proteases, especially those that might be present in cell lysates or biological fluids.

Experimental Protocol for Cross-Reactivity Screening:

-

Enzyme Panel:

-

Pyroglutamyl-Peptidase II (PGP-II).

-

Other common aminopeptidases (e.g., Leucine aminopeptidase).

-

Cysteine proteases (e.g., Caspases, Cathepsins).

-

Serine proteases (e.g., Trypsin, Chymotrypsin).

-

Metalloproteases (e.g., MMPs).

-

-

Procedure:

-

For each enzyme in the panel, determine the optimal buffer conditions.

-

In separate wells of a 96-well plate, incubate a fixed concentration of L-Pyroglutamic acid 4-methoxy-β-naphthylamide (e.g., at its Km for PGP-1) with each of the proteases at a concentration typically used in activity assays.

-

Include a positive control (PGP-1) and a negative control (substrate in buffer without any enzyme).

-

Monitor fluorescence over a time course, as described in the kinetics protocol.

-

-

Data Interpretation:

-

A substrate can be considered highly specific for PGP-1 if the rate of hydrolysis by other proteases is negligible (e.g., less than 5%) compared to the rate of hydrolysis by PGP-1 under the same conditions.

-

Inhibitor Studies: Pharmacological Validation

A further layer of validation can be achieved using known inhibitors of PGP-1. The enzymatic activity with the substrate should be sensitive to these inhibitors.

Experimental Protocol for Inhibitor Studies:

-

Reagents:

-

Known PGP-1 inhibitors (e.g., N-benzyloxycarbonyl-pyroglutamyl-diazomethylketone).

-

PGP-1 enzyme.

-

L-Pyroglutamic acid 4-methoxy-β-naphthylamide.

-

-

Procedure:

-

Pre-incubate PGP-1 with various concentrations of the inhibitor for a defined period.

-

Initiate the reaction by adding the substrate at a concentration around its Km.

-

Measure the reaction velocity as previously described.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

-

-

Expected Outcome:

-

A potent and dose-dependent inhibition of the hydrolysis of L-Pyroglutamic acid 4-methoxy-β-naphthylamide by known PGP-1 inhibitors provides strong evidence that the observed activity is indeed from PGP-1.

-

Applications in Drug Discovery and Development

A well-characterized, specific substrate like L-Pyroglutamic acid 4-methoxy-β-naphthylamide is an invaluable tool in several areas of drug discovery:

-

High-Throughput Screening (HTS): Its fluorogenic nature makes it suitable for HTS campaigns to identify novel inhibitors of PGP-1 from large compound libraries.

-

Mechanism of Action Studies: It can be used to investigate the mode of action of hit compounds from primary screens.

-

Enzyme Kinetics of Inhibitors: It serves as a reliable substrate for determining the inhibition constants (Ki) and mechanism of inhibition of lead compounds.

-

Biomarker Development: Assays utilizing this substrate can be developed to measure PGP-1 activity in biological samples as a potential biomarker for inflammatory diseases.[2]

Conclusion and Future Perspectives

The specificity of a substrate is paramount for the generation of reliable and reproducible data in enzyme research. While L-Pyroglutamic acid 4-methoxy-β-naphthylamide is designed for the specific detection of PGP-1, this guide underscores the necessity for its rigorous experimental validation. By following the outlined protocols for determining kinetic parameters, assessing cross-reactivity, and performing inhibitor studies, researchers can confidently employ this substrate in their investigations of PGP-1 enzymology and its role in health and disease.

The development of even more specific and sensitive substrates, potentially with red-shifted fluorescence to minimize biological autofluorescence, remains an active area of research. Such advancements will further empower the scientific community to unravel the complexities of pyroglutamyl peptidase function and to accelerate the development of novel therapeutics targeting this important enzyme class.

References

Sources

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doras.dcu.ie [doras.dcu.ie]

Stability profile of L-Pyroglutamic acid 4-methoxy-beta-naphthylamide in solution

This guide details the stability profile, handling protocols, and validation logic for L-Pyroglutamic acid 4-methoxy-beta-naphthylamide (Pyr-4-OMe-βNA), a high-specificity fluorogenic substrate used primarily to assay Pyroglutamyl Aminopeptidase (PYRase) activity.

Executive Summary: The Stability-Sensitivity Trade-off

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide is a synthetic amide substrate designed for the fluorometric or colorimetric detection of N-terminal pyroglutamate cleavage. Its utility relies on the amide bond connecting the L-pyroglutamic acid moiety to the fluorescent reporter (4-methoxy-β-naphthylamine).

The Core Challenge: The same thermodynamic instability that makes this bond a rapid target for enzymatic cleavage also renders it susceptible to spontaneous non-enzymatic hydrolysis in aqueous solution. Stability is not a static property but a dynamic variable dependent on solvent dielectric constant, pH, and photonic stress.

Quick Reference Stability Table

| State | Condition | Stability Estimate | Critical Action |

| Solid (Lyophilized) | -20°C, Desiccated, Dark | > 2 Years | Protect from moisture; hygroscopic degradation. |

| Stock Solution | 10-20 mM in Anhydrous DMSO | 6 Months at -20°C | Use septum-sealed vials; avoid freeze-thaw cycles. |

| Working Solution | Aqueous Buffer (pH 7–8) | < 4 Hours at 4°C | Prepare immediately before use. |

| Reaction Mix | Assay Buffer (37°C) | Unstable (High Background) | Must subtract "No-Enzyme" control baseline. |

Technical Analysis: Mechanisms of Degradation

To maintain scientific integrity, one must understand why the compound degrades.

Spontaneous Hydrolysis (The Background Noise Generator)

In aqueous environments, water acts as a nucleophile attacking the carbonyl carbon of the amide bond. While slow at neutral pH, this reaction accelerates under two conditions:

-

Alkaline pH (>8.0): Hydroxide ions (

) are stronger nucleophiles than water, rapidly cleaving the amide bond and releasing free 4-methoxy-β-naphthylamine. This creates a "false positive" fluorescent signal. -

Temperature: The rate of spontaneous hydrolysis doubles roughly every 10°C increase. Pre-warming buffers containing the substrate before adding the enzyme is a common error that spikes background noise.

Photolytic Degradation

The 4-methoxy-β-naphthylamine moiety is a fluorophore.[1] Prolonged exposure to ambient light (especially UV/blue spectrum) can lead to photo-oxidation or photobleaching of the reporter group, altering the extinction coefficient and excitation/emission maxima (typically Ex: 340 nm / Em: 425 nm).

Self-Validating Protocols

Trustworthiness in data comes from built-in controls. The following protocols include "Checkpoints" to validate reagent integrity.

Protocol A: Preparation of "Gold Standard" Stock Solution

Objective: Create a stock solution stable for 6 months.

-

Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

99.9%. Avoid DMF if possible, as it can decompose to amines that catalyze hydrolysis. -

Weighing: Weigh the powder in a low-humidity environment.

-

Dissolution: Dissolve to a concentration of 10 mM .

-

Calculation: MW = 284.31 g/mol . Dissolve 2.84 mg in 1 mL DMSO.

-

-

Aliquot: Dispense into amber, screw-cap microtubes (50–100 µL per tube) to eliminate freeze-thaw cycles.

-

Storage: Store at -20°C.

Checkpoint 1 (Visual): Upon thawing, the DMSO solution must be clear and colorless. A yellow/pink tint indicates free naphthylamine (degradation) or oxidation. Discard if colored.

Protocol B: The "Zero-Time" Stability Assay

Objective: Determine if the substrate is sufficiently stable for your specific assay window.

Reagents:

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA).

-

Substrate Stock (10 mM in DMSO).

Workflow:

-

Prepare a 2x Working Solution by diluting the Stock 1:50 into Assay Buffer (Final: 200 µM).

-

Immediately transfer 100 µL to a black 96-well plate (in triplicate).

-

Incubate at your assay temperature (e.g., 37°C) without enzyme.

-

Measure Fluorescence (Ex 340 nm / Em 425 nm) every 5 minutes for 60 minutes.

Checkpoint 2 (Quantitative): Plot Fluorescence vs. Time.

Pass: Slope is near zero (< 5% increase in signal over 1 hour).

Fail: Significant positive slope. This indicates the buffer pH or temperature is causing spontaneous hydrolysis. You must use a fresh buffer or lower the temperature.

Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the logic flow for experimental validation.

Caption: Stability pathway showing the divergence between specific enzymatic signal and background noise caused by spontaneous hydrolysis in aqueous conditions.

References

-

Santa Cruz Biotechnology. L-Pyroglutamic acid 4-methoxy-beta-naphthylamide (CAS 94102-66-6) Product Data.

- Barrett, A. J., & McDonald, J. K. (1980). Mammalian Proteases: A Glossary and Bibliography. Volume 1: Endopeptidases. Academic Press.

-

Sigma-Aldrich. 4-Methoxy-2-naphthylamine Product Specification.[2] (Reference for the fluorophore properties).

-

Thermo Fisher Scientific. Fluorogenic Substrates for Enzyme Activity: Handling and Stability Guide.

Sources

CAS number and safety data for L-Pyroglutamic acid 4-methoxy-beta-naphthylamide

High-Precision Substrate for Pyroglutamyl Aminopeptidase (PGP) Activity Determination

Executive Summary

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide (L-Pyr-4-MNA) is a synthetic fluorogenic and chromogenic substrate designed for the specific quantification and localization of Pyroglutamyl Aminopeptidase (PGP) activity (EC 3.4.19.3), also known as Pyrase or 5-oxoprolyl-peptidase.[1]

Unlike simple

Chemical Identity & Physicochemical Profile

| Parameter | Technical Specification |

| Chemical Name | L-Pyroglutamic acid 4-methoxy- |

| Synonyms | L-Pyr-4-methoxy-2-naphthylamide; Pyr-MNA; L-Pyroglutamyl-4-methoxy-2-naphthylamide |

| CAS Number | 94102-66-6 |

| Molecular Formula | |

| Molecular Weight | 284.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF (>10 mg/mL); Slightly soluble in Ethanol; Sparingly soluble in water (requires organic co-solvent) |

| Purity Grade |

Safety & Handling (HSE Framework)

CRITICAL WARNING: While the 4-methoxy derivative is generally considered less carcinogenic than the parent

GHS Classification (Advisory)

-

Health Hazard: Suspected of causing cancer (H351).

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

Handling Protocol

-

Engineering Controls: Always weigh and solubilize the powder inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Disposal: Do not dispose of down the drain. All reaction mixtures containing the liberated 4-methoxy-

-naphthylamine must be collected in hazardous organic waste containers for incineration.

Mechanistic Principles

The utility of L-Pyr-4-MNA relies on the specific cleavage of the N-terminal pyroglutamic acid residue by PGP. The reaction releases 4-methoxy-

Signal Transduction Pathways

-

Fluorometric: The free 4-MNA is highly fluorescent (Ex: ~340 nm, Em: ~425 nm), allowing for real-time kinetic monitoring.

-

Colorimetric/Histochemical: The free 4-MNA couples rapidly with diazonium salts (e.g., Fast Blue B or Fast Garnet GBC) to form an insoluble, brightly colored azo dye precipitate.

Figure 1: Dual-mode detection mechanism. The enzymatic cleavage releases 4-MNA, which can be quantified directly via fluorescence or coupled to a diazonium salt for colorimetric analysis.

Experimental Workflows

Protocol A: High-Sensitivity Fluorometric Kinetic Assay

Best for: Purified enzyme kinetics, inhibitor screening, and low-abundance samples.

Reagents:

-

Stock Solution: 10 mM L-Pyr-4-MNA in DMSO. Store at -20°C (stable for 3 months).

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM DTT and 1 mM EDTA (PGP is a thiol-dependent enzyme).

Step-by-Step:

-

Preparation: Dilute the Stock Solution into the Assay Buffer to a final concentration of 100 µM. Keep DMSO concentration < 1%.

-

Blanking: Add 190 µL of substrate mixture to a black 96-well microplate. Measure background fluorescence (

). -

Initiation: Add 10 µL of enzyme sample (lysate or purified PGP).

-

Measurement: Immediately monitor fluorescence at Ex 340 nm / Em 425 nm every 30 seconds for 10–20 minutes at 37°C.

-

Quantification: Calculate the slope (

). Convert to specific activity using a standard curve of pure 4-methoxy-

Protocol B: Histochemical Localization (Tissue Sections)

Best for: Mapping PGP activity in brain slices or kidney tissue.

Reagents:

-

Substrate Solution: 1 mg L-Pyr-4-MNA dissolved in 0.5 mL DMSO.

-

Coupling Agent: 10 mg Fast Blue B Salt (CAS 14263-94-6).

-

Buffer: 50 mL 0.1 M Phosphate Buffer (pH 7.4).

Step-by-Step:

-

Incubation Medium: Mix the Substrate Solution and Fast Blue B into the 50 mL buffer immediately before use. Filter if any precipitate forms.

-

Tissue Prep: Use fresh frozen cryostat sections (10–15 µm). Note: Fixation often inhibits PGP activity.

-

Incubation: Incubate sections in the medium at 37°C for 15–45 minutes.

-

Visualization: PGP activity sites will appear as reddish-violet granules .

-

Counterstain: Rinse gently with saline and counterstain with Methyl Green if nuclear contrast is desired. Mount in aqueous mounting medium (glycerol jelly).

Troubleshooting & Validation

To ensure data integrity, every assay must include specific controls to rule out non-specific hydrolysis or autofluorescence.

Figure 2: Self-validating logic flow. PGP is a cysteine peptidase; therefore, activity should be inhibited by sulfhydryl blockers like iodoacetate but unaffected by standard serine protease inhibitors.

Common Pitfalls:

-

High Background: 4-MNA is light-sensitive. Perform all incubations in the dark.

-

Precipitate in Buffer: The substrate is hydrophobic. Always dissolve in DMSO first, and add to the buffer slowly while vortexing. If turbidity persists, reduce substrate concentration to 50 µM.

-

No Activity: PGP requires DTT/EDTA for stability. Ensure the buffer contains these reducing agents to prevent oxidation of the active site cysteine.

References

-

National Institutes of Health (PubMed). Pyroglutamyl peptidase: an overview of the three known enzymatic forms. [Link]

Sources

Methodological & Application

Protocol for PYR test using L-Pyroglutamic acid 4-methoxy-beta-naphthylamide

Abstract & Scope

This application note details the protocol for the PYR Test , a definitive biochemical assay used to differentiate Group A Streptococci (Streptococcus pyogenes) and Enterococci from other streptococci. While standard protocols utilize L-pyrrolidonyl-β-naphthylamide, this guide focuses on the high-performance substrate L-Pyroglutamic acid 4-methoxy-beta-naphthylamide .[1] The inclusion of the 4-methoxy group enhances the electron density of the naphthylamine leaving group, improving reaction kinetics and potentially increasing the sensitivity of the subsequent colorimetric detection.

Biochemical Mechanism

The PYR test relies on the enzymatic hydrolysis of a synthetic amide substrate.[2] The specific enzyme, L-pyrroglutamyl aminopeptidase (also known as pyrrolidonyl arylamidase or PYRase), cleaves the N-terminal L-pyroglutamic acid residue.[1]

The Reaction Cascade:

-

Hydrolysis: The bacterial enzyme hydrolyzes the amide bond between the L-pyroglutamic acid moiety and the 4-methoxy-β-naphthylamine.[1]

-

Detection: The liberated free amine (4-methoxy-β-naphthylamine) reacts with the detection reagent, p-dimethylaminocinnamaldehyde (DMACA) .[1]

-

Chromogenesis: This reaction forms a stable, bright red Schiff base precipitate.

Expert Insight: DMACA is preferred over Ehrlich’s reagent (p-dimethylaminobenzaldehyde) for this assay because the resulting Schiff base is more stable and the color development is more specific (red) compared to the variable orange/red of Ehrlich's.

Figure 1: Enzymatic hydrolysis and colorimetric detection pathway of the modified PYR test.

Materials & Reagents

| Component | Specification | Storage |

| Substrate | L-Pyroglutamic acid 4-methoxy-beta-naphthylamide | -20°C (Desiccated) |

| Buffer | 0.1 M Phosphate Buffer (pH 7.[1]0) | 2-8°C |

| Detection Reagent | 0.01% p-dimethylaminocinnamaldehyde (DMACA) in 1N HCl | 2-8°C (Dark) |

| Control Strain (+) | Streptococcus pyogenes (ATCC 19615) or Enterococcus faecalis (ATCC 29212) | - |

| Control Strain (-) | Streptococcus agalactiae (ATCC 13813) or Escherichia coli (ATCC 25922) | - |

Experimental Protocol

A. Preparation of Substrate Solution (Tube Method)

Note: This substrate is often supplied in discs, but for high-sensitivity analytical applications, a broth/solution method is described here.[1]

-

Dissolve L-Pyroglutamic acid 4-methoxy-beta-naphthylamide in a minimal volume of methanol (if solubility is an issue) and dilute with 0.1 M Phosphate Buffer (pH 7.0) to a final concentration of 0.02% (w/v) .

-

Dispense 0.5 mL aliquots into sterile small test tubes (10x75mm).

-

Store frozen at -20°C for up to 6 months.

B. Inoculation & Incubation[3][4][5]

-

Inoculum Preparation: Using a sterile loop, harvest a heavy inoculum (paste visible to the eye) from a fresh 18-24 hour culture grown on Blood Agar.

-

Expert Tip:Avoid picking up agar. Blood agar contains tryptophan. If the bacteria produce tryptophanase (like E. coli), they convert tryptophan to indole. DMACA reacts with indole to form a blue-green compound, which can obscure the red PYR result or cause false interpretations.[1]

-

-

Emulsification: Emulsify the colonies thoroughly into the 0.5 mL substrate solution. The suspension should be turbid (approx. McFarland 2.0 - 3.0 standard).[1]

-

Incubation: Incubate the tube aerobically at 35°C ± 2°C for 2 to 4 hours .

-

Rapid Variation: If using a high-density inoculum (McFarland >5.0), incubation can be reduced to 15-30 minutes.

-

C. Development & Observation

-

Add 1-2 drops of the DMACA Detection Reagent to the tube.

-

Observe the color change immediately (within 1-2 minutes).[2]

Interpretation of Results

| Result | Appearance | Interpretation | Clinical Significance |

| Positive (+) | Deep Cherry Red / Pink | PYRase enzyme present. Substrate hydrolyzed. | Presumptive S. pyogenes (Group A) or Enterococcus spp.[3][4][5] |

| Negative (-) | Colorless / Yellow / Orange | No enzyme activity. Unreacted reagent color only. | Likely Streptococcus Group B, C, G, or Viridans group. |

| Indeterminate | Blue / Green | Indole reaction interference. | Test invalid. Retest ensuring no agar is transferred. |

Workflow Logic

Figure 2: Decision matrix for interpreting PYR test results.

Troubleshooting & Validation

-

False Negatives:

-

Inoculum too light: This test requires a heavy bacterial load to produce enough enzyme for rapid hydrolysis.

-

Old cultures: Enzyme activity decreases significantly in cultures older than 48 hours.

-

-

False Positives:

-

Staphylococcus species: Some Staphylococci (e.g., S. lugdunensis) are PYR positive. Ensure the isolate is catalase-negative and Gram-positive cocci in chains before applying this test for Strep typing.[1]

-

-

Reagent QC: DMACA reagent is light-sensitive. If the reagent turns dark brown in the bottle, discard it.

References

-

Facklam, R. R., et al. (1982).[3] "Presumptive identification of streptococci with a new test system." Journal of Clinical Microbiology, 15(6), 987–990.

-

American Society for Microbiology (ASM). (2016). "PYR Test Protocol." ASM MicrobeLibrary.

-

Hardy Diagnostics. "PYR Test Kit Instructions for Use."

-

PubChem. "L-Pyroglutamic acid beta-naphthylamide Compound Summary."[1]

Sources

Application Notes and Protocols for the Preparation of L-Pyroglutamic Acid 4-Methoxy-β-Naphthylamide Substrate Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of L-Pyroglutamic Acid 4-Methoxy-β-Naphthylamide in Enzymology

L-Pyroglutamic acid 4-methoxy-β-naphthylamide is a fluorogenic substrate meticulously designed for the sensitive detection of pyroglutamyl aminopeptidase I (PGA I), also known as 5-oxoprolyl-peptidase (EC 3.4.19.3).[1] This enzyme plays a crucial role in cellular physiology by cleaving the N-terminal pyroglutamyl residue from various peptides and proteins.[1] Understanding the activity of PGA I is vital in numerous research areas, including the study of neuropeptide regulation and protein degradation pathways.

The enzymatic reaction hinges on the cleavage of the amide bond between the pyroglutamic acid moiety and the 4-methoxy-β-naphthylamine group. Upon hydrolysis, the highly fluorescent 4-methoxy-β-naphthylamine is released, enabling real-time kinetic measurements of enzyme activity. The intensity of the fluorescence signal is directly proportional to the rate of substrate cleavage, providing a robust method for quantifying PGA I activity.

This guide provides a comprehensive, field-proven protocol for the preparation, storage, and application of L-Pyroglutamic acid 4-methoxy-β-naphthylamide substrate solutions, ensuring reproducible and accurate results in your enzymatic assays.

Core Principles and Mechanistic Insights

The selection of an appropriate solvent and buffer system is paramount for the successful use of this substrate. The substrate itself is sparingly soluble in aqueous solutions, necessitating the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its excellent solvating power for compounds of this nature and its compatibility with most enzymatic assays when maintained at a low final concentration.[1][2]

It is critical to minimize the final concentration of DMSO in the enzymatic reaction, as high concentrations of organic solvents can denature the enzyme and inhibit its activity.[3] A final DMSO concentration of 1% (v/v) or less is generally well-tolerated by most enzymes.

The pH of the assay buffer is another critical parameter. Pyroglutamyl aminopeptidase I typically exhibits optimal activity in the neutral to slightly alkaline pH range (pH 7.0-8.5).[4] Therefore, buffers such as Tris-HCl or phosphate buffer are commonly employed to maintain a stable pH throughout the assay.[1]

Materials and Reagents

| Reagent | Grade | Recommended Supplier (Example) |

| L-Pyroglutamic acid 4-methoxy-β-naphthylamide | ≥98% Purity | Santa Cruz Biotechnology |

| Dimethyl sulfoxide (DMSO), anhydrous | Molecular Biology | Sigma-Aldrich |

| Tris(hydroxymethyl)aminomethane (Tris) | ACS Grade | Thermo Fisher Scientific |

| Hydrochloric acid (HCl) | ACS Grade | VWR |

| Dithiothreitol (DTT) | Molecular Biology | GoldBio |

| Purified pyroglutamyl aminopeptidase I (PGA I) | R&D Systems | |

| 96-well black, flat-bottom microplates | Corning | |

| Fluorescence microplate reader | BMG Labtech, Molecular Devices |

Protocol 1: Preparation of Stock and Working Substrate Solutions

This protocol details the steps for preparing a concentrated stock solution of L-Pyroglutamic acid 4-methoxy-β-naphthylamide in DMSO and its subsequent dilution to a working concentration in an appropriate assay buffer.

Part A: Preparation of 10 mM Stock Solution in DMSO

-

Calculate the required mass:

-

The molecular weight of L-Pyroglutamic acid 4-methoxy-β-naphthylamide is 284.31 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, weigh out 2.84 mg of the substrate powder.

-

-

Dissolution:

-

Carefully transfer the weighed substrate to a microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the substrate is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

-

Storage of Stock Solution:

-

The 10 mM stock solution in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

When stored correctly, the stock solution is stable for several months.

-

Part B: Preparation of Working Substrate Solution

The working substrate solution should be prepared fresh on the day of the experiment. The final concentration of the substrate in the assay will depend on the specific activity of the enzyme preparation and the desired assay conditions. A common starting point is a final concentration in the range of 50-200 µM.

-

Determine the required volume of stock solution:

-

For example, to prepare 1 mL of a 100 µM working solution in a final assay volume, you would need to dilute the 10 mM stock solution 1:100.

-

-

Dilution in Assay Buffer:

-

Prepare the desired volume of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT).

-

Just before use, add the calculated volume of the 10 mM stock solution to the assay buffer. For a 1:100 dilution, add 10 µL of the 10 mM stock solution to 990 µL of assay buffer.

-

Mix thoroughly by gentle inversion.

-

Important Note on DMSO Concentration: A 1:100 dilution of the DMSO stock solution will result in a final DMSO concentration of 1% (v/v) in the working solution. If lower concentrations are required, a more dilute intermediate stock solution can be prepared.

Protocol 2: Fluorometric Assay of Pyroglutamyl Aminopeptidase I (PGA I)

This protocol provides a general framework for a 96-well microplate-based fluorometric assay for PGA I activity.

Assay Setup:

-

Prepare the assay plate:

-

To each well of a 96-well black microplate, add the components in the following order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM DTT)

-

Enzyme solution (PGA I) or sample containing the enzyme.

-

Include control wells:

-

No-enzyme control: Assay buffer and working substrate solution.

-

No-substrate control: Assay buffer and enzyme solution.

-

-

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired assay temperature (typically 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.

-

-

Initiate the reaction:

-

Add the working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).

-

-

Kinetic measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.

-

Measure the increase in fluorescence over time. The excitation and emission wavelengths for the released 4-methoxy-β-naphthylamine should be determined empirically for your specific instrument, but a starting point of approximately 320-340 nm for excitation and 410-430 nm for emission is recommended.[5]

-

Record fluorescence readings at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes.

-

Data Analysis:

-

Plot the data: Plot the fluorescence intensity versus time for each sample.

-